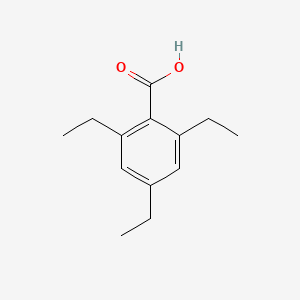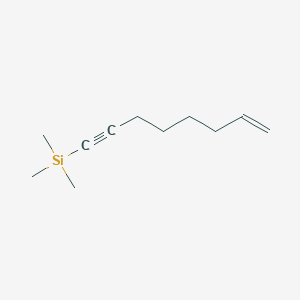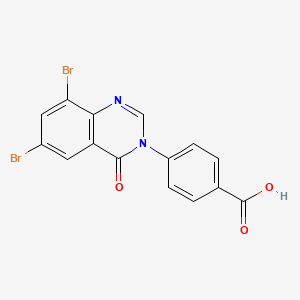
5-(Tridec-1-EN-1-YL)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Tridec-1-en-1-yl)benzene-1,3-diol is an organic compound with the molecular formula C19H30O2 It is a derivative of resorcinol, featuring a long aliphatic chain attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tridec-1-en-1-yl)benzene-1,3-diol typically involves the alkylation of resorcinol with a suitable alkene. One common method is the Friedel-Crafts alkylation, where resorcinol reacts with tridecene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Tridec-1-en-1-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bond in the aliphatic chain can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Saturated derivatives of the original compound.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
5-(Tridec-1-en-1-yl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Tridec-1-en-1-yl)benzene-1,3-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The aliphatic chain may also interact with lipid membranes, affecting their properties.
Comparación Con Compuestos Similares
Similar Compounds
5-(Pentadec-8-en-1-yl)benzene-1,3-diol: Similar structure with a longer aliphatic chain.
5-(Dec-1-en-1-yl)benzene-1,3-diol: Similar structure with a shorter aliphatic chain.
5-(Octadec-1-en-1-yl)benzene-1,3-diol: Similar structure with an even longer aliphatic chain.
Uniqueness
5-(Tridec-1-en-1-yl)benzene-1,3-diol is unique due to its specific chain length, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
| 91490-95-8 | |
Fórmula molecular |
C19H30O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
5-tridec-1-enylbenzene-1,3-diol |
InChI |
InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-14-18(20)16-19(21)15-17/h12-16,20-21H,2-11H2,1H3 |
Clave InChI |
KXQMBRHVHUCUMI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC=CC1=CC(=CC(=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide](/img/structure/B14364951.png)
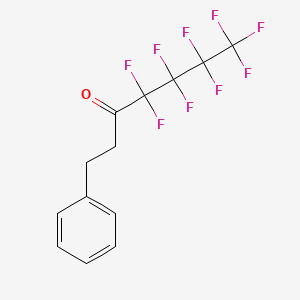
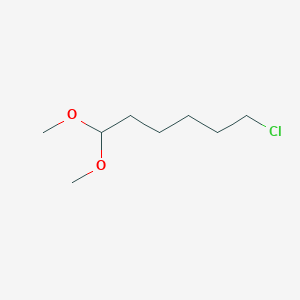
![2-[(2-Aminophenyl)sulfanyl]cyclohexanol](/img/structure/B14364990.png)
